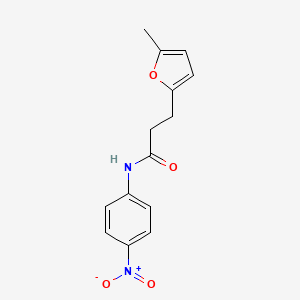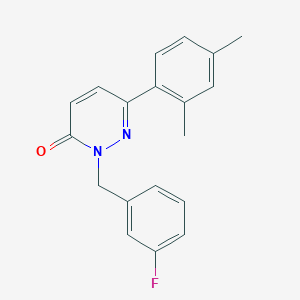
Trans-4,4-difluorocyclopentane-1,2-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-4,4-difluorocyclopentane-1,2-dicarboxylic acid is an organic compound with the molecular formula C7H8F2O4 It is a derivative of cyclopentane, where two fluorine atoms are attached to the fourth carbon, and two carboxylic acid groups are attached to the first and second carbons
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-4,4-difluorocyclopentane-1,2-dicarboxylic acid typically involves the fluorination of cyclopentane derivatives followed by carboxylation. One common method is the reaction of cyclopentadiene with a fluorinating agent such as Selectfluor to introduce the fluorine atoms. This is followed by a Diels-Alder reaction with maleic anhydride to form the cyclopentane ring with carboxylic acid groups. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorination techniques and catalytic systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Trans-4,4-difluorocyclopentane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents used in these reactions.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentane derivatives with various functional groups.
Applications De Recherche Scientifique
Trans-4,4-difluorocyclopentane-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of trans-4,4-difluorocyclopentane-1,2-dicarboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, while the fluorine atoms can enhance the compound’s stability and reactivity. These interactions can influence various biochemical pathways and processes, making the compound useful in research and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trans-4-cyclohexene-1,2-dicarboxylic acid: Similar in structure but lacks the fluorine atoms.
Furan-2,5-dicarboxylic acid: Contains a furan ring instead of a cyclopentane ring.
Cyclopropane-1,2-dicarboxylic acid: Smaller ring structure with similar carboxylic acid groups.
Uniqueness
Trans-4,4-difluorocyclopentane-1,2-dicarboxylic acid is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability, reactivity, and potential interactions with biological molecules, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
(1R,2R)-4,4-difluorocyclopentane-1,2-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O4/c8-7(9)1-3(5(10)11)4(2-7)6(12)13/h3-4H,1-2H2,(H,10,11)(H,12,13)/t3-,4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCPPFSKBINEOB-QWWZWVQMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC1(F)F)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CC1(F)F)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2978482.png)
![N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-6-methylmorpholin-4-yl]propanamide](/img/structure/B2978484.png)
![2-(1,2-Benzoxazol-3-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2978486.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2978488.png)
![N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2978489.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B2978491.png)




